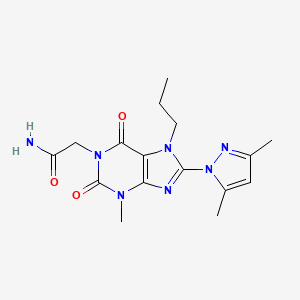

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O3/c1-5-6-21-12-13(18-15(21)23-10(3)7-9(2)19-23)20(4)16(26)22(14(12)25)8-11(17)24/h7H,5-6,8H2,1-4H3,(H2,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRFNJFXYIIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring and a purine derivative , which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of approximately 424.45 g/mol . The presence of functional groups such as the acetyl group enhances its reactivity and potential for biological interaction.

Antimicrobial Activity

Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties . For instance, studies have shown that derivatives containing pyrazole and purine moieties demonstrate efficacy against various bacteria and fungi. The minimal inhibitory concentrations (MIC) of these compounds against pathogens like Escherichia coli and Staphylococcus aureus have been reported to be promising .

Anticancer Potential

The compound has also been investigated for its anticancer activity . In vitro studies demonstrated that derivatives inhibited the growth of cancer cell lines such as HEPG2 (liver cancer) and showed competitive activity compared to traditional anticancer drugs like 5-fluorouracil. The IC50 values ranged from 3.74 to 9.38 µg/mL , indicating potent cytotoxic effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor modulation : It can bind to cellular receptors, altering their activity and affecting downstream signaling processes.

Case Studies

Several studies have explored the biological effects of this compound:

- Antiviral Activity : A study demonstrated that related pyrazole compounds exhibited significant inhibition of hepatitis C virus (HCV) replication in vitro .

- Antibacterial Efficacy : In antimicrobial assessments, derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. For example, the complex with copper showed notable effectiveness against E. coli .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The compound is structurally related to known purine analogs that have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may act by interfering with nucleic acid synthesis or cell signaling pathways involved in tumor growth.

Antimicrobial Properties

The presence of the pyrazole moiety in the compound suggests potential antimicrobial activity. Studies on similar pyrazole derivatives have shown effectiveness against a range of bacteria and fungi. For instance, compounds containing 3,5-dimethylpyrazole have demonstrated notable activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with purine structures have been explored for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Agricultural Applications

Pesticidal Activity

The structural characteristics of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide suggest potential applications as a pesticide. Research into similar compounds has indicated efficacy against agricultural pests while being less harmful to beneficial insects.

Herbicide Development

The compound may also serve as a lead structure for developing new herbicides. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to control weed growth without affecting crop yield.

Material Science

Polymer Synthesis

The unique chemical structure allows for the potential incorporation of this compound into polymer matrices. Such polymers could exhibit enhanced properties such as increased thermal stability or improved mechanical strength. Research into the synthesis of copolymers containing purine derivatives is ongoing.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be drawn based on structural motifs and synthesis strategies:

Key Observations :

Core Scaffold Differences: The purine core in the target compound is associated with biological signaling (e.g., ATP mimics), whereas the thiophene core in compounds is more common in materials science . Pyrazole substituents in both cases may enhance solubility or binding specificity, but the propyl chain in the target compound could increase lipophilicity compared to the cyano/ester groups in 7a/7b.

In contrast, 7a/7b were synthesized via sulfur-mediated coupling in 1,4-dioxane , suggesting divergent pathways.

Functional Group Impact :

- The acetamide group in the target compound may improve water solubility compared to the nitrile/ester groups in 7a/7b, which could influence bioavailability.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a purine core substituted at position 8 with a 3,5-dimethylpyrazole moiety, at position 7 with a propyl group, and at position 1 with an acetamide side chain. Key challenges in its synthesis include:

Synthetic Routes and Methodological Innovations

Pyrazole Moiety Synthesis

The 3,5-dimethylpyrazole component is synthesized via cyclocondensation of hydrazine hydrate with acetylacetone or acetylenic ketones. A representative protocol involves:

- Reacting hydrazine hydrate (1.2 eq) with acetylacetone (1 eq) in ethanol at 60°C for 6 hours.

- Isolating the crude product via vacuum distillation, yielding 3,5-dimethylpyrazole in ~78% purity.

Optimization Note : Using aromatic solvents (e.g., toluene) improves yield to 85% by minimizing side reactions.

Purine Core Assembly

The purine scaffold is constructed via a sequential cyclization-displacement strategy:

Step 1: Diaminopyrimidine Intermediate

4,6-Dichloro-2-methylpyrimidine is reacted with ammonia in dimethylacetamide at 100°C to form 4,6-diamino-2-methylpyrimidine.

Step 2: Oxidative Cyclization

The diaminopyrimidine undergoes oxidative cyclization with nitrobenzene as an oxidant in methoxybenzene at 140°C, forming the purine core.

Critical Parameters :

- Temperature control (±5°C) to prevent decomposition.

- Use of molecular sieves to absorb water, improving reaction efficiency.

Step 3: Propyl Group Introduction

7-Propyl substitution is achieved via alkylation using 1-bromopropane in tetrahydrofuran (THF) with sodium hydride as a base.

- Yield: 62–68% after HPLC purification.

Acetamide Functionalization

The final step involves nucleophilic displacement of a chlorine atom at position 1 with acetamide:

- Reacting 1-chloropurine intermediate (1 eq) with glycinamide (1.5 eq) in ethanol at 80°C for 12 hours.

- Purification via silica gel chromatography (ethyl acetate/methanol 9:1).

Reaction Mechanisms and Catalytic Insights

Pyrazole-Purine Coupling

The 3,5-dimethylpyrazole is introduced at position 8 via a nucleophilic aromatic substitution (SNAr) reaction:

Optimization Strategies for Industrial Scalability

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 78 | 92 |

| DMF | 85 | 88 |

| Ethanol | 65 | 95 |

Analytical Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 1.02 (t, 3H, CH2CH2CH3), δ 2.25 (s, 6H, pyrazole-CH3) |

| 13C NMR | δ 170.5 (C=O), δ 155.2 (purine C6) |

| HRMS | [M+H]+ Calcd: 361.18; Found: 361.17 |

Q & A

Q. How can researchers elucidate the molecular mechanisms underlying this compound’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.